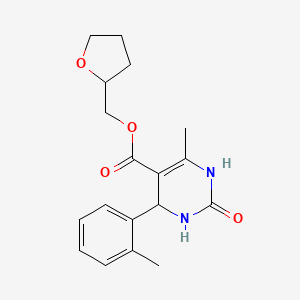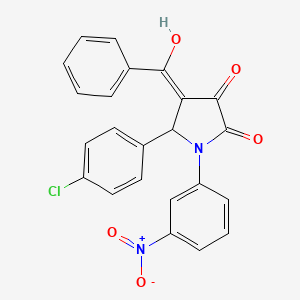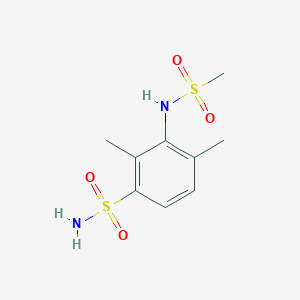![molecular formula C20H26FN3O B5458797 [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone](/img/structure/B5458797.png)
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone: is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a Friedel-Crafts alkylation. The pyrazole moiety is then attached via a condensation reaction. The final step involves the formation of the methanone linkage under controlled conditions, often using a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and solvents can further enhance the yield and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine and pyrazole moieties contribute to its overall pharmacokinetic profile. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
- [2-(4-fluorophenyl)ethyl]piperidine
- [5-propan-2-yl-1H-pyrazol-3-yl]methanone
- [3-(4-fluorophenyl)piperidin-1-yl]methanone
Uniqueness
The unique combination of the piperidine ring, fluorophenyl group, and pyrazole moiety in [3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O/c1-14(2)18-12-19(23-22-18)20(25)24-11-3-4-16(13-24)6-5-15-7-9-17(21)10-8-15/h7-10,12,14,16H,3-6,11,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZJSQHSAISNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5458735.png)
![N-(3-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5458739.png)
![3-(allylthio)-6-[2-(4-methoxyphenyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458740.png)
![3-{2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5458741.png)
![(4E)-4-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5458746.png)
![N-{(1Z)-3-(benzylamino)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B5458751.png)

![(2Z)-N-[3-(dipropylamino)propyl]-2-hydroxyiminoacetamide](/img/structure/B5458772.png)


![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B5458799.png)
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5458809.png)
